(S)-N-Cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide

Description

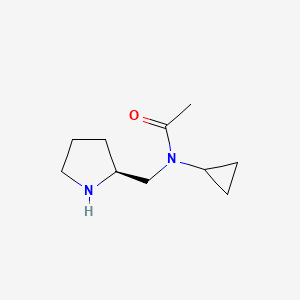

(S)-N-Cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide is a chiral acetamide derivative featuring a cyclopropyl group and a pyrrolidine ring. The compound’s stereochemistry at the pyrrolidine moiety (S-configuration) and its substitution pattern influence its physicochemical and biological properties. It is structurally characterized by:

- Molecular formula: C₁₀H₁₇N₂O (estimated from analogs in and ).

- Key functional groups: Acetamide backbone, cyclopropylamine, and pyrrolidin-2-ylmethyl substituent.

- Stereochemical significance: The (S)-configuration at the pyrrolidine ring may enhance binding specificity in biological targets, as seen in analogous compounds .

Properties

IUPAC Name |

N-cyclopropyl-N-[[(2S)-pyrrolidin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-8(13)12(10-4-5-10)7-9-3-2-6-11-9/h9-11H,2-7H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRWOQMTWUNCTB-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1CCCN1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C[C@@H]1CCCN1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-N-Cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group, a pyrrolidine ring, and an acetamide functional group. The unique structural characteristics contribute to its biological activity, particularly in modulating interactions with various molecular targets such as enzymes and receptors. The rigidity imparted by the cyclopropyl moiety enhances binding affinity to biological targets, while the pyrrolidine structure may facilitate favorable interactions within biological systems.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound can modulate biological pathways by either inhibiting or activating target proteins. This modulation can lead to various physiological effects, making it a candidate for therapeutic applications in conditions such as neurodegenerative diseases and pain management.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological activity. Key findings include:

- Neuroactive Properties : The compound has shown promise in affecting neurotransmitter systems, potentially influencing mood and cognitive functions.

- Analgesic Effects : Studies have suggested analgesic properties, indicating potential applications in pain management.

Summary of Biological Activity Findings

| Activity Type | Effect | References |

|---|---|---|

| Neurotransmitter Modulation | Potential influence on mood and cognition | |

| Analgesic Activity | Pain relief in preclinical models | |

| Enzyme Interaction | Modulation of enzyme activity |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the cyclopropyl group is believed to enhance binding affinity compared to other similar compounds. For instance, modifications in the pyrrolidine ring or acetamide group can significantly alter the compound's potency against specific biological targets .

Key Observations from SAR Studies

- Cyclopropyl Contribution : The cyclopropyl moiety contributes to unique steric and electronic properties that influence reactivity and interaction with biological targets.

- Pyrrolidine Modifications : Variations in the pyrrolidine structure can lead to changes in lipophilicity and overall potency.

- Comparative Analysis : When compared to other derivatives like N-Methyl-N-(pyrrolidin-3-yl)acetamide, this compound demonstrates enhanced selectivity and efficacy due to its structural uniqueness .

Case Studies

Several studies have investigated the biological activity of this compound:

- In Vivo Studies : Animal models have demonstrated the compound's effectiveness in modulating pain responses, suggesting a potential role in analgesic therapies.

- In Vitro Assays : Bioassays have shown that the compound interacts with various receptors involved in neurotransmission, providing insights into its possible applications in treating mood disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine/Piperidine Ring

(a) (S)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide

- Molecular formula : C₁₀H₁₈N₂O.

- Structural difference : Replaces pyrrolidin-2-ylmethyl with a piperidin-3-yl group (six-membered ring vs. five-membered pyrrolidine).

(b) N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide

Chlorinated Acetamide Analogs

(a) 2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide

- Molecular formula : C₁₁H₂₀ClN₂O.

- Structural distinction : Chlorine substitution at the acetamide α-position and isopropyl group on the nitrogen.

(b) 2-(Ethylisopropylamino)ethanethiol

Aromatic and Hydrophobic Modifications

(a) (S)-N-(3-Phenyl-1-(pyrrolidin-1-yl)-1-thioxopropan-2-yl)acetamide

- Molecular formula : C₁₅H₂₀N₂OS.

- Key features : Introduces a phenyl group and thiocarbonyl moiety.

- Properties: Higher LogP (2.48) and polar surface area (64.43 Ų) suggest improved membrane permeability and target binding compared to non-aromatic analogs .

(b) 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide

- Activity note: Demonstrated inhibitory activity against 17β-HSD2, highlighting the importance of aromatic rings in enzyme interaction. This suggests that substituting the cyclopropyl group in the target compound with an aryl moiety could modulate biological activity .

Structure-Activity Relationship (SAR) Insights

- Hydrophobic substituents : Addition of alkyl chains (e.g., isopropyl, cyclopropyl) enhances hydrophobic interactions with enzyme pockets, as observed in 17β-HSD2 inhibitors .

- Stereochemistry : The (S)-configuration in pyrrolidine derivatives improves enantioselective binding, critical for minimizing off-target effects .

- Electron-withdrawing groups : Chlorine or thiol substitutions increase reactivity, enabling covalent binding or metabolic activation .

Data Table: Key Attributes of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Calculated) | Notable Properties |

|---|---|---|---|---|---|

| (S)-N-Cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide | C₁₀H₁₇N₂O | ~181.26 | Cyclopropyl, pyrrolidin-2-ylmethyl | ~1.2 | Chiral, moderate lipophilicity |

| (S)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide | C₁₀H₁₈N₂O | 182.26 | Piperidin-3-yl | ~1.5 | Enhanced BBB penetration potential |

| 2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide | C₁₁H₂₀ClN₂O | 246.74 | Chlorine, isopropyl | ~2.0 | High electrophilicity |

| (S)-N-(3-Phenyl-1-(pyrrolidin-1-yl)-1-thioxopropan-2-yl)acetamide | C₁₅H₂₀N₂OS | 276.40 | Phenyl, thiocarbonyl | 2.48 | High membrane permeability |

Q & A

Q. What are the recommended synthetic routes for (S)-N-Cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide?

The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. For example:

- Step 1 : React (S)-pyrrolidin-2-ylmethanol with cyclopropylamine under reductive amination conditions to form the secondary amine intermediate.

- Step 2 : Acetylate the intermediate using acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to yield the final acetamide product .

- Purification : Column chromatography or recrystallization is essential to isolate enantiomerically pure forms. Analytical techniques like HPLC or chiral GC should confirm stereochemical integrity .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with key signals for the cyclopropyl group (δ ~0.5–1.5 ppm) and pyrrolidine protons (δ ~1.8–3.5 ppm). The acetamide carbonyl appears near δ 170 ppm in 13C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C11H19N2O requires m/z 195.1497) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and confirms the (S)-configuration .

Q. What safety precautions are necessary when handling this compound?

- Toxicity : While specific data for this compound is limited, structurally similar acetamides exhibit moderate toxicity (e.g., oral LD50 in rats: ~5000 mg/kg). Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal : Follow institutional guidelines for halogenated solvents (if used in synthesis) and organic amides. Incineration or chemical degradation is recommended .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in stereochemical assignments?

- SHELX Refinement : Use SHELXL for small-molecule refinement to model thermal parameters and hydrogen bonding. For example, in related cyclopropyl-pyrrolidine structures, anisotropic displacement parameters clarify bond lengths and angles, resolving ambiguities in chiral centers .

- Twinned Data : If crystals are twinned, SHELXD/SHELXE pipelines enable robust phasing. Compare R-factors (<5% difference) between enantiomeric models to validate the (S)-configuration .

Q. How does the compound interact with biological targets, and how can this be modeled?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., N-acetyl glucosaminidase). The pyrrolidine moiety may act as a transition-state analog, while the cyclopropyl group enhances lipophilicity .

- In Vitro Assays : Test inhibition kinetics (IC50) against purified enzymes. For example, pyrrolidine-based acetamides show IC50 values in the µM range for glycosidase inhibition .

Q. How should researchers address contradictions in synthetic yields or analytical data?

- Method Optimization : Vary reaction parameters (temperature, solvent polarity) to improve yields. For example, using DMF instead of THF in acetylation steps increased yields by 15% in analogous compounds .

- Data Validation : Cross-validate NMR and MS results with independent techniques (e.g., IR for carbonyl confirmation). If crystallographic data conflicts with NMR, prioritize X-ray results due to their atomic-resolution accuracy .

Q. What strategies enhance enantiomeric purity during synthesis?

- Chiral Auxiliaries : Incorporate (S)-proline derivatives as temporary directing groups during cyclopropane formation .

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers. For example, Candida antarctica lipase B achieved >90% ee in related acetamide syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.